N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique molecular structure, which includes a benzothiazole core substituted with a cyclohexyl group and a hydroxyl ethyl moiety.
The compound is classified under the Chemical Abstracts Service (CAS) number 1351602-48-6 and has the molecular formula with a molar mass of approximately 304.41 g/mol. It is synthesized from readily available precursors in organic chemistry laboratories and has been studied for its potential applications in medicinal chemistry and material science .
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide typically involves several key steps:
These methods are generally optimized to improve yield and purity, often utilizing techniques such as microwave-assisted synthesis or one-pot reactions to streamline the process .
The molecular structure of N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide features:
The structural representation can be visualized through various computational chemistry software tools that provide insights into bond lengths, angles, and electronic distribution .
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions are critical for developing derivatives with enhanced biological activity or altered physicochemical properties .
The mechanism of action for N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide likely involves interaction with specific biological targets:
Research indicates that benzothiazole derivatives often exhibit multitargeted effects, making them suitable candidates for drug development against various diseases .
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its applicability in various formulations .
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide has potential applications in several scientific fields:
Research continues to explore its full potential across these applications, particularly focusing on enhancing its efficacy and reducing toxicity .
The benzothiazole nucleus—a bicyclic heteroaromatic system comprising a benzene ring fused to a thiazole moiety—serves as a privileged scaffold in medicinal chemistry. Its planar structure enables π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms act as hydrogen-bond acceptors, facilitating target engagement. The electron-rich thiazole ring enhances metabolic stability, and the C2 position is highly amenable to functionalization, allowing precise modulation of pharmacodynamic and pharmacokinetic properties [4] [6]. Benzothiazole’s bioisosteric resemblance to purine bases permits interactions with enzymes and receptors involved in nucleotide metabolism, explaining its prevalence in kinase inhibitors and DNA-targeting agents [4].
Table 1: Clinically Approved Benzothiazole-Containing Drugs and Targets
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Riluzole | Amyotrophic Lateral Sclerosis | Glutamate receptors, Voltage-gated Na⁺ channels |
Frentizole | Immunosuppressant (Rheumatoid Arthritis) | Unknown (Immunomodulation) |
Bentaluron | Antifungal (Wood preservative) | Cell wall synthesis enzymes |
Bethabenthiazuron | Herbicide | Photosystem II inhibition |
The scaffold’s dipole moment (~4.5 Debye) enhances solubility in biological membranes, promoting blood-brain barrier penetration—critical for neurotherapeutic agents like riluzole. Quantum mechanical studies reveal distinct electrostatic potential maps, with negative regions localized at the nitrogen atom and positive regions at the C2 position, guiding rational drug design [4] [6].
Benzothiazole therapeutics emerged in the mid-20th century with the discovery of 2-aminobenzothiazole’s local anesthetic properties. The 1950s marked the development of riluzole (6-trifluoromethoxy-2-aminobenzothiazole), initially investigated as an anticonvulsant. Its neuroprotective properties led to approval for amyotrophic lateral sclerosis in 1995, validating benzothiazole as a viable scaffold for central nervous system disorders [4] [6].
The 1970s–1990s saw diversification:
The 2000s embraced multitarget-directed ligands (MTDLs), exemplified by compound 3s (pyrrolidinyl-benzothiazole), inhibiting cholinesterases (AChE IC₅₀ = 6.7 µM; BuChE IC₅₀ = 2.35 µM), monoamine oxidase-B (MAO-B IC₅₀ = 1.6 µM), and histamine H₃ receptors (Kᵢ = 0.036 µM) for Alzheimer’s disease [1].
Strategic modification at C2, C6, and the fused benzene ring tailors interactions with diverse biological targets:
Thioureas: Improve metal chelation (e.g., zinc in matrix metalloproteinases). Derivatives like 2-(thio)ureabenzothiazoles inhibit HIV reverse transcriptase and DNA topoisomerases [6].
C6 Position:
Table 2: Impact of C2 Functional Groups on Benzothiazole Bioactivity
C2 Substituent | Biological Activity | Potency Enhancement Mechanism |
---|---|---|
Carboxamide | Endothelial lipase inhibition | H-bonding with catalytic serine; Cyclohexyl group enhances hydrophobic pocket binding |
Amino | Anticonvulsant (e.g., riluzole analogues) | Suppresses voltage-gated Na⁺ channel activity |
Thiourea | Antitubercular (DprE1 inhibition) | Chelates essential Mg²⁺ ions in bacterial enzymes |
Rational functionalization thus transforms the benzothiazole core into selective, high-affinity ligands for complex multifactorial diseases. The compound N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide exemplifies this approach, integrating a conformationally constrained cyclohexyl group and a hydrogen-bond-donating hydroxyethyl moiety to synergistically enhance target engagement [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1